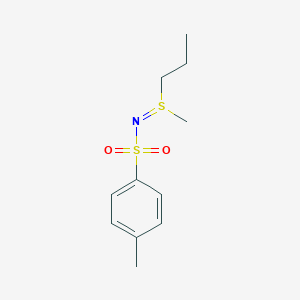
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine is an organosulfur compound with the molecular formula C₁₁H₁₇NO₂S₂ and a molecular weight of 259.39 g/mol . This compound is characterized by the presence of a sulfilimine group, which is a sulfur-nitrogen bond. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
The synthesis of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine typically involves the reaction of thiols with amines. One common method is the oxidative coupling of thiols and amines, which can be performed using various oxidizing agents . The reaction conditions often include the use of a copper catalyst and an oxidizing agent such as hydrogen peroxide or iodine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Análisis De Reacciones Químicas
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfilimine group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfilimine group is replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. The major products formed from these reactions are sulfoxides, sulfones, and substituted sulfilimines .
Aplicaciones Científicas De Investigación
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological molecules and its effects on cellular processes.
Medicine: In the pharmaceutical industry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine involves its interaction with molecular targets through the sulfilimine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and modulation of cellular signaling .
Comparación Con Compuestos Similares
S-Methyl-S-propyl-N-p-tolylsulfonyl-sulfilimine can be compared with other sulfilimine compounds, such as:
- S-Methyl-S-ethyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-butyl-N-p-tolylsulfonyl-sulfilimine
- S-Methyl-S-isopropyl-N-p-tolylsulfonyl-sulfilimine
These compounds share similar structural features but differ in the length and branching of the alkyl groups attached to the sulfur atom. The uniqueness of this compound lies in its specific alkyl group, which influences its reactivity and interactions with other molecules .
Propiedades
Número CAS |
53799-66-9 |
|---|---|
Fórmula molecular |
C11H17NO2S2 |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
4-methyl-N-[methyl(propyl)-λ4-sulfanylidene]benzenesulfonamide |
InChI |
InChI=1S/C11H17NO2S2/c1-4-9-15(3)12-16(13,14)11-7-5-10(2)6-8-11/h5-8H,4,9H2,1-3H3 |
Clave InChI |
DDRASJMBTGYRDJ-UHFFFAOYSA-N |
SMILES |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
SMILES isomérico |
CCC/S(=N/S(=O)(=O)C1=CC=C(C=C1)C)/C |
SMILES canónico |
CCCS(=NS(=O)(=O)C1=CC=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















